molecular formula C13H17NO3 B588249 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone CAS No. 889443-20-3

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone

Cat. No.: B588249
CAS No.: 889443-20-3
M. Wt: 235.283
InChI Key: KRICLZOCASGBRD-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core with a hydroxybutoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.

    Introduction of the Hydroxybutoxy Side Chain: The hydroxybutoxy side chain is introduced through an etherification reaction. This involves reacting the quinolinone core with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxybutoxy side chain can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The quinolinone core can be reduced to form a dihydroquinoline derivative.

    Substitution: The hydroxy group on the side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of ether or amine derivatives.

Scientific Research Applications

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxybutoxy side chain allows it to interact with hydrophilic environments, while the quinolinone core can interact with hydrophobic regions. This dual interaction capability makes it a versatile compound in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2(1H)-quinolinone: Lacks the hydroxybutoxy side chain, making it less versatile in certain applications.

    7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Has a hydroxy group directly attached to the quinolinone core, which affects its reactivity and interaction with biological targets.

Uniqueness

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is unique due to its hydroxybutoxy side chain, which enhances its solubility and reactivity. This makes it a valuable compound for a wide range of scientific research applications.

Properties

IUPAC Name

7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRICLZOCASGBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747654
Record name 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889443-20-3
Record name 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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